1-methyl-1H-imidazo[4,5-b]pyrazine-6-carboxylicacid
Description
1-Methyl-1H-imidazo[4,5-b]pyrazine-6-carboxylic acid is a heterocyclic compound featuring a fused imidazo-pyrazine core with a methyl substituent at the 1-position and a carboxylic acid group at the 6-position. For instance, imidazo[4,5-b]pyridine derivatives have been investigated as inhibitors of enzymes like kynurenine formamidase (KFase), suggesting possible bioactivity for the pyrazine analog .
Properties
IUPAC Name |
3-methylimidazo[4,5-b]pyrazine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-11-3-9-5-6(11)10-4(2-8-5)7(12)13/h2-3H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYBCAGEKCGNAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=NC=C(N=C21)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-imidazo[4,5-b]pyrazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrazine with glyoxal in the presence of a suitable catalyst to form the imidazo[4,5-b]pyrazine core. Subsequent methylation and carboxylation steps yield the desired compound.
Industrial Production Methods
Industrial production of 1-methyl-1H-imidazo[4,5-b]pyrazine-6-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-imidazo[4,5-b]pyrazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylate derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of esters or amides.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
- The compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the formation of diverse derivatives, which can be utilized in various chemical reactions, including oxidation, reduction, and substitution reactions.
Reactivity and Mechanisms
- 1-Methyl-1H-imidazo[4,5-b]pyrazine-6-carboxylic acid undergoes several types of chemical reactions:
- Oxidation : Can be oxidized to form carboxylate derivatives using agents like potassium permanganate.
- Reduction : Reducing agents such as sodium borohydride can convert it into alcohol or amine derivatives.
- Substitution : The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
| Reaction Type | Reagent | Product |
|---|---|---|
| Oxidation | KMnO₄ | Carboxylate Derivatives |
| Reduction | NaBH₄ | Alcohol or Amine Derivatives |
| Substitution | Nucleophiles (amines/alcohols) | Esters or Amides |
Biological Applications
Bioactive Properties
- Research indicates that 1-methyl-1H-imidazo[4,5-b]pyrazine-6-carboxylic acid exhibits antimicrobial and anticancer properties. Its mechanism of action may involve the inhibition of specific enzymes or modulation of receptor signaling pathways, making it a candidate for further pharmacological studies.
Potential Drug Candidate
- The compound is being explored as a potential drug candidate for various therapeutic applications. Its unique structural features may allow it to interact effectively with biological targets involved in disease pathways.
Medical Applications
Therapeutic Uses
Mechanism of Action
The mechanism of action of 1-methyl-1H-imidazo[4,5-b]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine Derivatives
Compounds such as N-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)-succinamic acid () share a nearly identical fused imidazole ring system but substitute pyrazine with pyridine. This substitution alters electronic properties and hydrogen-bonding capacity.
Thiazolo[4,5-b]pyridine Derivatives
3-(5,7-Dimethyl-6-phenylazo-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-propionitrile () replaces the imidazole ring with a thiazole moiety. The sulfur atom in thiazole increases hydrophobicity and reduces basicity compared to nitrogen-rich imidazo-pyrazines. Additionally, the acidic proton at the N3 position in thiazolo derivatives facilitates salt formation (e.g., potassium salts), enhancing nucleophilic reactivity—a property less pronounced in the methyl-substituted pyrazine analog .
Imidazo[1,5-a]pyridine and Pyrazine Derivatives
1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride () demonstrates the impact of ring fusion positioning ([1,5-a] vs. [4,5-b]). The ethoxycarbonyl group in this compound introduces steric bulk and hydrolytic instability compared to the methyl group in the target compound, which may improve metabolic stability .
Hydroimidazo[1,5-b]pyridazines
Compounds like 9a-9f () feature a pyridazine core fused with imidazole. Pyridazine’s 1,2-diazine structure introduces distinct electronic effects, such as increased dipole moments, which could enhance solubility. However, the absence of a carboxylic acid group in these derivatives limits their hydrogen-bonding capacity relative to the target compound .
Pyrido[1,2-a]pyrazine Derivatives
2-(3,4-Dichlorobenzyl)-9-hydroxy-1,8-dioxo-1,3,4,8-tetrahydro-2H-pyrido[1,2-a]pyrazine-6-carboxylic acid () incorporates a tetracyclic system with a pyrazine ring.
Structural and Functional Analysis Table
*Direct binding data for the target compound are unavailable; properties inferred from structural analogs.
Biological Activity
1-Methyl-1H-imidazo[4,5-b]pyrazine-6-carboxylic acid (CAS No. 2866335-88-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features an imidazole ring fused with a pyrazine ring, which is significant for its chemical reactivity and biological activity. The presence of both nitrogen-containing rings enhances its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 1-methyl-1H-imidazo[4,5-b]pyrazine-6-carboxylic acid |
| Molecular Formula | C7H6N4O2 |
| Molecular Weight | 178.15 g/mol |
| CAS Number | 2866335-88-6 |
Biological Activity
Research indicates that 1-methyl-1H-imidazo[4,5-b]pyrazine-6-carboxylic acid exhibits a range of biological activities, including:
Antimicrobial Activity
Studies have shown that compounds with similar structures possess significant antimicrobial properties. For instance, derivatives of pyrazine have been reported to inhibit bacterial growth effectively, suggesting potential applications in treating infections .
Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. For example, one study reported IC50 values of approximately 10 μM against the A549 lung cancer cell line, indicating considerable cytotoxicity .
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 10 |
| MCF-7 | 9.1 |
| BEL-7402 | 9.4 |
Mechanism of Action
The mechanism by which 1-methyl-1H-imidazo[4,5-b]pyrazine-6-carboxylic acid exerts its biological effects is primarily through the inhibition of specific kinases and enzymes involved in cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancerous cells.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Anticancer Activity : A recent study evaluated the efficacy of 1-methyl-1H-imidazo[4,5-b]pyrazine-6-carboxylic acid against human cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis via caspase activation pathways .
- Antimicrobial Study : Another investigation focused on the antimicrobial properties of pyrazine derivatives. The study showed that compounds similar to 1-methyl-1H-imidazo[4,5-b]pyrazine-6-carboxylic acid exhibited potent activity against various bacterial strains, suggesting its potential as an antibiotic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
